An In-Depth Technical Guide to the Mechanism of Action of Hydrocortisone 21-Butyrate in Skin Inflammation
An In-Depth Technical Guide to the Mechanism of Action of Hydrocortisone 21-Butyrate in Skin Inflammation
Introduction
Topical corticosteroids are the cornerstone of therapy for a wide spectrum of inflammatory dermatoses, including atopic dermatitis and psoriasis.[1][2] Among these agents, Hydrocortisone 21-butyrate, a non-fluorinated diester of hydrocortisone, occupies a critical position as a mid-potency corticosteroid that balances efficacy with a favorable safety profile.[2] Its therapeutic success stems from a sophisticated, multi-faceted mechanism of action centered on the modulation of genomic and non-genomic pathways within cutaneous cells to suppress the inflammatory cascade.
This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which hydrocortisone 21-butyrate exerts its anti-inflammatory effects. We will dissect the canonical glucocorticoid receptor signaling pathway, detail its impact on key inflammatory mediators and cells within the skin, and present validated experimental protocols used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important therapeutic agent.
Part 1: The Core Molecular Mechanism: Glucocorticoid Receptor Signaling
The anti-inflammatory effects of hydrocortisone 21-butyrate are mediated primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[1][3]
Receptor Binding and Activation
As a lipophilic molecule, hydrocortisone 21-butyrate readily penetrates the cell membrane of epidermal and dermal cells via passive diffusion.[4] In the cytoplasm, it binds to an inactive GR, which is part of a multiprotein complex that includes heat shock proteins (Hsp90, Hsp70) and immunophilins.[3] This binding event induces a critical conformational change in the GR, causing the dissociation of the associated proteins. This unmasking of the nuclear localization signals allows the activated hydrocortisone 21-butyrate-GR complex to translocate from the cytoplasm into the nucleus.[1][5]
The Genomic Pathway: Dual Regulation of Gene Expression
Once in the nucleus, the activated GR complex modulates gene transcription through two primary, well-established mechanisms: transactivation and transrepression. These genomic effects typically manifest over hours.[5]
The activated GR complex can form homodimers (GR/GR) and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[5][6] This binding initiates the recruitment of co-activator proteins and the basal transcription machinery, leading to an increase in the transcription of anti-inflammatory proteins.[6]
A paramount example of transactivation is the increased synthesis of Annexin A1 (also known as Lipocortin-1).[7][8] Annexin A1 is a potent inhibitor of phospholipase A2 (PLA2), a critical enzyme that releases arachidonic acid from membrane phospholipids.[1] By inhibiting PLA2, the production of downstream pro-inflammatory mediators, including prostaglandins and leukotrienes, is effectively suppressed.[1]
The majority of the anti-inflammatory effects of glucocorticoids are attributed to transrepression.[6] In this mechanism, the activated GR monomer does not bind directly to DNA but rather interacts with other transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1) .[5][9] These transcription factors are master regulators of the inflammatory response, driving the expression of numerous pro-inflammatory genes.
The GR monomer physically interacts with NF-κB and AP-1, preventing their binding to their respective DNA response elements. This protein-protein interference effectively represses the transcription of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules that orchestrate the inflammatory infiltrate and response in the skin.[1][6]
The Non-Genomic Pathway: Rapid Cellular Effects
In addition to the slower genomic effects, glucocorticoids can elicit rapid, non-transcriptional responses within seconds to minutes.[5] These non-genomic effects are less completely understood but are thought to be mediated by both the cytosolic GR and a putative membrane-bound glucocorticoid receptor (mGCR).[5][10] In keratinocytes, GR has been found to localize to adherens junctions at the plasma membrane, providing a potential new mechanism for non-genomic signaling.[3][10] These rapid actions can involve direct physicochemical interactions with cellular membranes or modulation of intracellular signaling kinases, such as MAPKs, leading to swift changes in ion flux and downstream signaling cascades that contribute to the overall anti-inflammatory effect.[6][11]
Part 2: Pharmacological Effects in the Cutaneous Environment
The molecular actions of hydrocortisone 21-butyrate translate into profound anti-inflammatory, immunosuppressive, anti-proliferative, and vasoconstrictive effects within the skin.
Physicochemical Properties and Receptor Affinity
The esterification of the hydrocortisone molecule at the C17 and C21 positions, as in hydrocortisone 17-butyrate 21-propionate (a closely related diester), significantly increases its lipophilicity and affinity for the glucocorticoid receptor.[4][12][13] Studies on this related compound demonstrated a dissociation constant (Kd) of 9.8 nM, indicating high-affinity binding.[12] This enhanced affinity is primarily due to a decreased rate of dissociation from the receptor, prolonging the duration of its genomic and non-genomic actions.[12] Upon application, esterases within the skin hydrolyze hydrocortisone 21-butyrate, with studies on the related diester showing rapid de-esterification at the 21-position to yield the active hydrocortisone 17-butyrate metabolite.[14]
| Parameter | Hydrocortisone (HC) | Hydrocortisone 17-Butyrate 21-Propionate (HBP) | Reference |
| Receptor Binding Affinity (Kd) | 68.7 nM (Low affinity site) | 9.8 nM | [12] |
| Receptor Dissociation Rate | Faster | 6.1 to 8.3 times slower than HC | [12] |
Table 1: Comparison of Glucocorticoid Receptor Binding Kinetics. Data shown for Hydrocortisone 17-Butyrate 21-Propionate (HBP) as a proxy to demonstrate the effect of esterification.
Effects on Cutaneous Cell Populations
-
Keratinocytes: As the primary cell type in the epidermis, keratinocytes are both a source and a target of inflammatory mediators. Hydrocortisone 21-butyrate inhibits the production of pro-inflammatory cytokines and chemokines by keratinocytes and can modulate their proliferation and differentiation, which is beneficial in hyperproliferative conditions like psoriasis.[9][15]
-
T-Lymphocytes: It suppresses the activation and proliferation of T-cells, which are key drivers of inflammation in many dermatoses. This is achieved by reducing the expression of crucial cytokines like IL-2.[1]
-
Endothelial Cells: A hallmark of topical corticosteroids is their ability to induce vasoconstriction, which reduces erythema (redness) and swelling.[1] This effect is thought to involve the inhibition of vasodilatory mediators like nitric oxide and is the basis for the clinical vasoconstrictor assay used to determine steroid potency.[16]
Part 3: Experimental Validation and Methodologies
The characterization of hydrocortisone 21-butyrate's mechanism of action relies on a suite of validated in vitro and in vivo models. The choice of model is critical and is dictated by the specific question being investigated, ranging from molecular target engagement to clinical efficacy.
Rationale for Experimental Models
-
In Vivo Models (Human): The vasoconstrictor assay is the gold standard for determining the bio-potency of topical corticosteroids in humans. It provides an integrated measure of drug penetration and pharmacological effect.[16][17]
-
In Vitro 2D Cell Culture: Monolayer cultures of human keratinocytes (e.g., HaCaT cell line or primary Normal Human Epidermal Keratinocytes - NHEK) are invaluable for mechanistic studies. They allow for precise control over experimental conditions to investigate the inhibition of specific inflammatory pathways (e.g., NF-κB) and the dose-dependent suppression of cytokine release.[18]
-
Ex Vivo Human Skin Explants: Using full-thickness human skin from elective surgery retains the complex three-dimensional architecture and cellular diversity of native skin. This model is excellent for studying drug metabolism, penetration, and the overall tissue response to a topical formulation.[19][20]
-
3D Human Skin Equivalents (HSEs): These models are constructed by co-culturing human keratinocytes and fibroblasts on a matrix, creating a structure that mimics the human epidermis and dermis.[19][21] HSEs are superior to 2D cultures for studying skin barrier function, cell-cell interactions, and topical drug efficacy in a more physiologically relevant, animal-free system.[22][23]
Protocol: In Vivo Potency Assessment (Vasoconstrictor Assay)
This assay measures the degree of skin blanching (pallor) caused by the vasoconstrictive effect of the corticosteroid. The intensity of the blanching correlates with the anti-inflammatory potency of the drug.[16]
Methodology:
-
Subject Recruitment: Enroll healthy volunteers with a demonstrated vasoconstrictive response to topical corticosteroids.[17]
-
Site Demarcation: Mark multiple, uniform application sites on the ventral forearms of each subject.
-
Product Application: Apply a standardized amount (e.g., 10 µL) of the hydrocortisone 21-butyrate formulation and relevant controls (vehicle, reference steroids) to the assigned sites. Application is typically done under occlusion to enhance penetration.[17]
-
Dose Duration: The duration of application is a critical variable. A pilot study is often conducted to determine the ED50 (the dose duration that produces 50% of the maximal effect) for the reference product.[24]
-
Product Removal: After the specified duration (e.g., 6-16 hours), the occlusion is removed, and the sites are gently cleansed.[25]
-
Response Assessment: The degree of vasoconstriction (blanching) is assessed at multiple time points after removal (e.g., 2, 4, 6, 19, 24 hours).[17]
-
Quantification:
-
Visual Scoring: A trained, blinded observer grades the blanching on a 0-4 scale (0 = no blanching, 4 = maximal blanching).[26]
-
Chromameter Measurement: For objective quantification, a chromameter is used to measure changes in skin color. The a* value (red-green axis) is particularly sensitive to blanching and is the preferred method for regulatory submissions.[16][17]
-
-
Data Analysis: The AUEC is calculated for each treatment and statistically analyzed to compare the potency of the test formulation against the reference.[24]
Protocol: In Vitro Anti-Inflammatory Efficacy in Keratinocytes
This protocol assesses the ability of hydrocortisone 21-butyrate to inhibit the production of inflammatory mediators from keratinocytes stimulated with a pro-inflammatory cocktail.
Methodology:
-
Cell Culture: Culture human keratinocytes (e.g., HaCaT or NHEK) in 96-well plates until they reach ~80% confluency.
-
Causality: Using immortalized (HaCaT) or primary (NHEK) cells allows for reproducible, high-throughput screening of anti-inflammatory effects at the cellular level.[18]
-
-
Compound Pre-treatment: Treat the cells with various concentrations of hydrocortisone 21-butyrate (and controls like dexamethasone) for 1-2 hours.
-
Inflammatory Stimulation: Add a pro-inflammatory stimulus to the wells. A common cocktail is TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) to mimic the inflammatory environment of atopic dermatitis or psoriasis.[27] An unstimulated control group must be included.
-
Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification (ELISA): Quantify the concentration of a key pro-inflammatory cytokine/chemokine (e.g., IL-6 or IL-8/CXCL8) in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.[28]
-
Data Analysis: Plot the cytokine concentration against the drug concentration and calculate the IC50 value (the concentration of hydrocortisone 21-butyrate that causes 50% inhibition of cytokine production).
Protocol: Advanced Mechanistic Studies using 3D Human Skin Equivalents (HSEs)
This protocol uses a full-thickness HSE model to evaluate the effect of hydrocortisone 21-butyrate in a more physiologically relevant context.
Methodology:
-
HSE Model Preparation:
-
Prepare a dermal equivalent by embedding primary human fibroblasts in a collagen matrix within a cell culture insert.[29]
-
Seed primary human keratinocytes on top of the dermal equivalent.
-
Culture the model at the air-liquid interface for 10-14 days to allow the keratinocytes to stratify and differentiate into a multi-layered epidermis with a functional stratum corneum.[29][30]
-
Causality: This air-lift culture method is critical for inducing proper epidermal stratification and barrier formation, mimicking the in vivo environment.[21]
-
-
Inflammatory Model Induction: Treat the HSEs with a pro-inflammatory cytokine cocktail (e.g., TNF-α/IL-17/IL-22 for a psoriasis-like phenotype) added to the culture medium to induce an inflammatory state.[23]
-
Topical Treatment: Apply a defined amount of the hydrocortisone 21-butyrate formulation directly to the surface of the HSE, mimicking clinical application.
-
Incubation: Incubate for a defined period (e.g., 48-72 hours).
-
Endpoint Analysis:
-
Gene Expression: Harvest the tissue, extract RNA, and perform RT-qPCR to analyze changes in the expression of inflammatory genes (e.g., IL6, IL8) and skin barrier proteins (e.g., filaggrin, loricrin).[23]
-
Protein Analysis: Analyze secreted proteins from the culture medium via ELISA or multiplex assay. Analyze tissue lysates via Western Blot.
-
Histology/Immunohistochemistry: Fix, section, and stain the tissue (e.g., with H&E) to observe changes in tissue morphology and inflammatory cell infiltration. Use immunohistochemistry to visualize the expression and localization of specific protein markers.[22][23]
-
Conclusion
The therapeutic efficacy of hydrocortisone 21-butyrate in skin inflammation is the result of a coordinated and multi-pronged molecular mechanism. By engaging the glucocorticoid receptor, it orchestrates a powerful genomic response that simultaneously upregulates endogenous anti-inflammatory proteins and represses the key transcription factors that drive the inflammatory cascade. These actions are complemented by rapid, non-genomic effects that contribute to the swift alleviation of symptoms. The esterified structure of hydrocortisone 21-butyrate enhances its receptor affinity and local activity, providing a potent anti-inflammatory effect. A deep understanding of these pathways, validated through robust experimental models from in vivo assays to advanced 3D skin equivalents, is essential for the continued development of targeted and effective dermatological therapies.
References
-
Patsalos, G., & Kouklis, P. (2013). Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes. PLoS ONE, 8(4), e60243. [Link]
-
Kouklis, P., & Patsalos, G. (2013). Glucocorticoid receptor localizes to adherens junctions at the plasma membrane of keratinocytes. Experimental Dermatology, 22(4). [Link]
-
BioPharma Services Inc. (2024). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. BioPharma Services Inc. Blogs. [Link]
-
Tanaka, M., et al. (1987). Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver. The Japanese Journal of Pharmacology, 43(1), 13-21. [Link]
-
Mizuchi, A., et al. (1982). Characteristics of binding of a new anti-inflammatory glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), to glucocorticoid receptors of rat liver. The Japanese Journal of Pharmacology, 32(2), 237-45. [Link]
-
Liden, J., & Rafter, I. (2004). Post-transcriptional and Nongenomic Effects of Glucocorticoids. Proceedings of the American Thoracic Society, 1(3), 269-274. [Link]
-
Pasonen-Seppänen, S., et al. (2001). Hydrocortisone Regulation of Hyaluronan Metabolism in Human Skin Organ Culture. Journal of Investigative Dermatology, 116(5), 747-753. [Link]
-
AXXAM. (2024). Smart cellular assays to study inflammatory skin disorders. AXXAM. [Link]
-
European Medicines Agency. (2006). Questions and Answers on the Guideline on Clinical Investigation of Corticosteroids Intended for Use on the Skin. EMEA. [Link]
-
Mastan, S., & Shabana, S. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable Approach. Annals of Pharmacology and Pharmaceutics, 2(9), 1089. [Link]
-
Smith, E., et al. (1995). Induction of lipocortin 1 by topical steroid in rat skin. Skin Pharmacology, 8(2), 89-96. [Link]
-
Kitano, Y. (1986). Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes. Acta Dermato-Venereologica, 66(2), 98-102. [Link]
-
Dr.Oracle. (2025). What are the genomic and non-genomic effects of glucocorticoids? Dr.Oracle. [Link]
-
Patsnap. (2024). What is the mechanism of Hydrocortisone Probutate? Patsnap Synapse. [Link]
-
Alcyomics. (2023). 3D skin models at Alcyomics - Non-artificial human in vitro skin tests. Alcyomics. [Link]
-
ResearchGate. (n.d.). Genomic and non-genomic effects of glucocorticoids. ResearchGate. [Link]
-
Kocic, D., et al. (2022). In Vitro Evaluation of Anti-Inflammatory and Protective Potential of an Extract from Cornus mas L. Fruit against H2O2-Induced Oxidative Stress in Human Skin Keratinocytes and Fibroblasts. Molecules, 27(22), 7806. [Link]
-
Wcislo-Dziadecka, D., et al. (2020). A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture. International Journal of Molecular Sciences, 21(13), 4697. [Link]
-
FDA. (1995). Guidance for Industry: Topical Dermatologic Corticosteroids: In Vivo Bioequivalence. FDA/CDER. [Link]
-
Perretti, M., & Flower, R. J. (1991). Studies on the induction of lipocortin-1 by glucocorticoids. Agents and Actions Supplements, 32, 73-8. [Link]
-
Mattek. (n.d.). EpiDermFT™ in vitro 3D Tissue. Mattek. [Link]
-
Epistem. (n.d.). Human Living Skin Equivalent. Epistem. [Link]
-
Patsnap. (2024). What is the mechanism of Hydrocortisone Butyrate? Patsnap Synapse. [Link]
-
Tolba, M., et al. (2015). Selective Spectrophotometric Method for the Hydrocortisone Butyrate Quantitative Determination in Compounding Ointment in Presence of Nitrofural and Procaine Hydrochloride. ResearchGate. [Link]
-
Gibson, J. R., et al. (1982). Possible Dosage Regimens for Topical Steroids, Assessed by Vasoconstrictor Assays Using Multiple Applications. Dermatology, 164(2), 136-140. [Link]
-
Fraunhofer IGB. (n.d.). Three-dimensional (3D) skin models as in-vitro test systems. Fraunhofer IGB. [Link]
-
Savchenko, L., et al. (2015). Development of the hydrocortisone butyrate qualitative determination method. Čes. slov. Farm., 64, 275. [Link]
-
Mizuchi, A., et al. (1982). Characterization of hydrocortisone 17 butyrate 21 propionate binding sites in cytoplasmic fraction of rat liver. The Japanese Journal of Pharmacology, 32, 237. [Link]
-
Tauber, U., & Toda, T. (1985). Absorption and metabolism of hydrocortisone 21-butyrate, 21-hemisuccinate and hydrocortisone by skin of the rabbit ear during single-pass perfusion. Journal of Pharmacy and Pharmacology, 37(12), 879-83. [Link]
-
Wikipedia. (n.d.). Hydrocortisone butyrate. Wikipedia. [Link]
-
Rusu, A., et al. (2005). Mechanisms of Action of Topical Corticosteroids in Psoriasis. Pharmaceuticals (Basel), 11(11), 1194. [Link]
-
Itinteang, T., et al. (2017). hESC/iPSC-based 3D skin models — customizing therapy of atopic dermatitis. RegMedNet. [Link]
-
Tarumoto, Y., et al. (1981). [Pharmacological study on hydrocortisone 17-butyrate 21-propionate (author's transl)]. Nihon Yakurigaku Zasshi, 77(5), 483-95. [Link]
-
ResearchGate. (n.d.). Development of the hydrocortisone butyrate qualitative determination method. ResearchGate. [Link]
-
Schäfer-Korting, M., et al. (2020). Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis. Altex, 37(4), 576-590. [Link]
-
Inan, M. S., & Rasoulpour, R. J. (2001). Butyrate inhibits interleukin-1-mediated nuclear factor-kappa B activation in human epithelial cells. Gastroenterology, 121(3), 604-12. [Link]
-
Gloor, M., & Thoma, K. (2001). Topical hydrocortisone 17-butyrate 21-propionate in the treatment of inflammatory skin diseases: Pharmacological data, clinical efficacy, safety and calculation of the therapeutic index. Cutaneous and Ocular Toxicology, 20(1), 47-59. [Link]
-
Timmermans, K., et al. (2014). Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock. PLoS One, 9(8), e104953. [Link]
-
Bodó, E., et al. (2024). Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes. Frontiers in Immunology, 15, 1478954. [Link]
-
Kim, M., et al. (2022). In Vitro Anti-Inflammatory and Skin Protective Effects of Codium fragile Extract on Macrophages and Human Keratinocytes in Atopic Dermatitis. International Journal of Molecular Sciences, 23(21), 13543. [Link]
-
Goulding, N. J., et al. (1990). Hydrocortisone induces lipocortin 1 production by peripheral blood mononuclear cells in vivo in man. Biochemical Society Transactions, 18(2), 306-7. [Link]
-
Sarlus, H., et al. (2015). Phase II Metabolism in Human Skin: Skin Explants Show Full Coverage for Glucuronidation, Sulfation, N-Acetylation, Catechol Methylation, and Glutathione Conjugation. Drug Metabolism and Disposition, 43(1), 103-109. [Link]
-
Segain, J. P., et al. (2000). Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease. Gut, 47(3), 397-403. [Link]
-
Niehues, H., et al. (2017). 3D skin models for 3R research: The potential of 3D reconstructed skin models to study skin barrier function. Experimental Dermatology, 26(9), 750-759. [Link]
-
Segain, J. P., et al. (2022). Potential Clinical Applications of the Postbiotic Butyrate in Human Skin Diseases. Nutrients, 14(6), 1205. [Link]
-
Pedersen, S. S., et al. (2021). Butyrate inhibits IL-1β-induced inflammatory gene expression by suppression of NF-κB activity in pancreatic beta cells. Journal of Biological Chemistry, 297(4), 101181. [Link]
-
Segain, J. P., et al. (2000). Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease. Gut, 47(3), 397-403. [Link]
Sources
- 1. What is the mechanism of Hydrocortisone Butyrate? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Hydrocortisone Probutate? [synapse.patsnap.com]
- 8. Studies on the induction of lipocortin-1 by glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrocortisone regulation of hyaluronan metabolism in human skin organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor localizes to adherens junctions at the plasma membrane of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of binding of a new anti-inflammatory glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), to glucocorticoid receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolysis of hydrocortisone 17-butyrate 21-propionate by cultured human keratinocytes | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 15. Research Progress on Construction Technology of 3D Human Skin Models and Its Application Prospects in Dermatology | MDPI [mdpi.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. axxam.com [axxam.com]
- 19. alcyomics.com [alcyomics.com]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. Three-dimensional (3D) skin models as in-vitro test systems - Fraunhofer IGB [igb.fraunhofer.de]
- 22. Human Living Skin Equivalent - epistem [epistem.co.uk]
- 23. Histological and functional characterization of 3D human skin models mimicking the inflammatory skin diseases psoriasis and atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. remedypublications.com [remedypublications.com]
- 25. gmp-compliance.org [gmp-compliance.org]
- 26. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 27. In Vitro Anti-Inflammatory and Skin Protective Effects of Codium fragile Extract on Macrophages and Human Keratinocytes in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Capsaicin attenuates the effect of inflammatory cytokines in a HaCaT cell model for basal keratinocytes [frontiersin.org]
- 29. A Simple Method for the Production of Human Skin Equivalent in 3D, Multi-Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 30. assets.fishersci.com [assets.fishersci.com]
